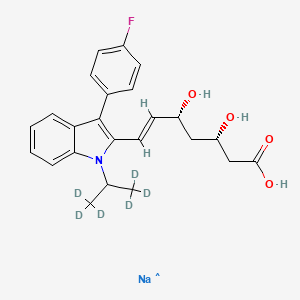
CID 168011738
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S,5R)-Fluvastatin D6 sodium is a deuterated form of fluvastatin, a synthetic lipid-lowering agent belonging to the statin class of medications. Statins are widely used to reduce cholesterol levels in the blood and prevent cardiovascular diseases. The deuterated version, (3S,5R)-Fluvastatin D6 sodium, is specifically designed to enhance the pharmacokinetic properties of the original compound by replacing certain hydrogen atoms with deuterium.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5R)-Fluvastatin D6 sodium involves multiple steps, starting from commercially available starting materials. The key steps include:
Stereoselective Synthesis: The stereoselective synthesis of the (3S,5R) configuration is achieved through chiral catalysts or chiral auxiliaries.
Deuteration: Specific hydrogen atoms in the fluvastatin molecule are replaced with deuterium using deuterated reagents under controlled conditions.
Sodium Salt Formation: The final step involves the conversion of the deuterated fluvastatin to its sodium salt form by reacting it with sodium hydroxide.
Industrial Production Methods
Industrial production of (3S,5R)-Fluvastatin D6 sodium follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, involving:
Batch or Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.
Purification Techniques: Such as crystallization, chromatography, and recrystallization to achieve the desired purity levels.
化学反応の分析
Types of Reactions
(3S,5R)-Fluvastatin D6 sodium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace specific functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Such as alkoxides or amines for substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation Products: Ketones and carboxylic acids.
Reduction Products: Alcohol derivatives.
Substitution Products: Compounds with modified functional groups.
科学的研究の応用
(3S,5R)-Fluvastatin D6 sodium has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the effects of deuteration on chemical properties.
Biology: Employed in biological studies to investigate the metabolic pathways and interactions of deuterated compounds.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of deuterated drugs.
Industry: Applied in the development of new lipid-lowering agents with improved pharmacokinetic profiles.
作用機序
The mechanism of action of (3S,5R)-Fluvastatin D6 sodium involves the inhibition of HMG-CoA reductase, an enzyme responsible for the synthesis of cholesterol in the liver. By inhibiting this enzyme, the compound reduces the production of cholesterol, leading to lower blood cholesterol levels. The deuteration enhances the stability and metabolic profile of the compound, resulting in prolonged action and reduced side effects.
類似化合物との比較
Similar Compounds
Fluvastatin: The non-deuterated version of (3S,5R)-Fluvastatin D6 sodium.
Rosuvastatin: Another statin with a similar mechanism of action but different chemical structure.
Atorvastatin: A widely used statin with a different pharmacokinetic profile.
Uniqueness
(3S,5R)-Fluvastatin D6 sodium is unique due to its deuterated nature, which provides enhanced pharmacokinetic properties compared to its non-deuterated counterparts. The presence of deuterium atoms increases the metabolic stability and reduces the rate of degradation, leading to improved efficacy and safety profiles.
特性
分子式 |
C24H26FNNaO4 |
|---|---|
分子量 |
440.5 g/mol |
InChI |
InChI=1S/C24H26FNO4.Na/c1-15(2)26-21-6-4-3-5-20(21)24(16-7-9-17(25)10-8-16)22(26)12-11-18(27)13-19(28)14-23(29)30;/h3-12,15,18-19,27-28H,13-14H2,1-2H3,(H,29,30);/b12-11+;/t18-,19-;/m0./s1/i1D3,2D3; |
InChIキー |
CUOKYGJQSIKNFS-WPPSXBOFSA-N |
異性体SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])N1C2=CC=CC=C2C(=C1/C=C/[C@@H](C[C@@H](CC(=O)O)O)O)C3=CC=C(C=C3)F.[Na] |
正規SMILES |
CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)O)O)O)C3=CC=C(C=C3)F.[Na] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



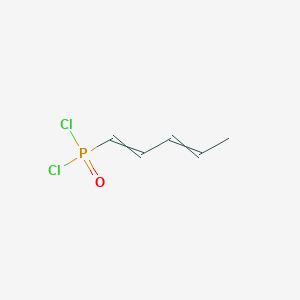
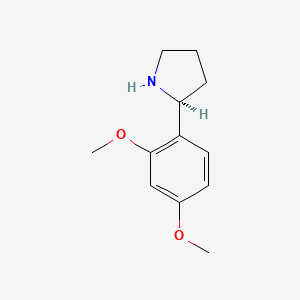
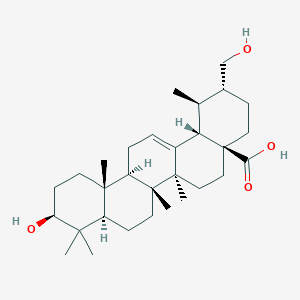

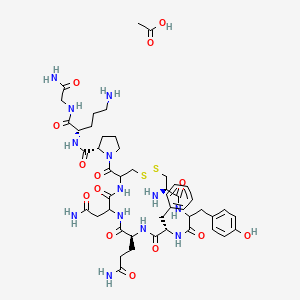
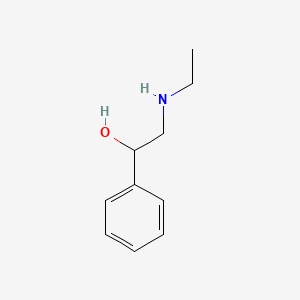
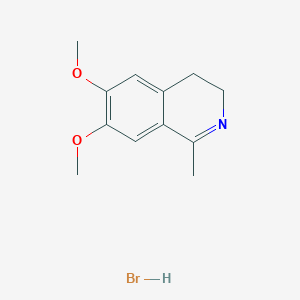
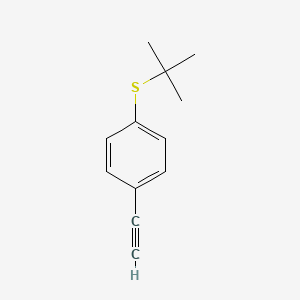
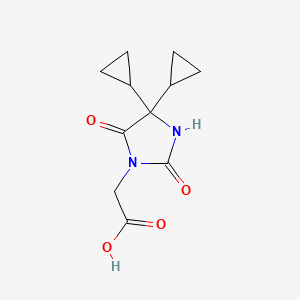

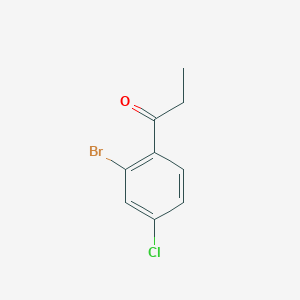
![(3S,4R,8R,9S,10S)-10-[(dimethylamino)methyl]-3,4-dihydroxy-N-(4-methoxyphenyl)-9-[4-(2-phenylethynyl)phenyl]-1,6-diazabicyclo[6.2.0]decane-6-carboxamide](/img/structure/B14750839.png)

